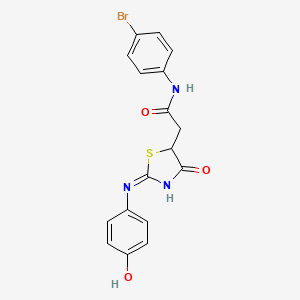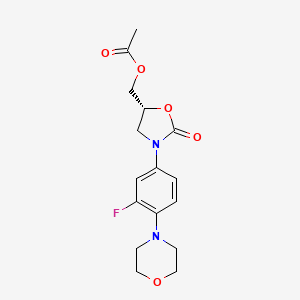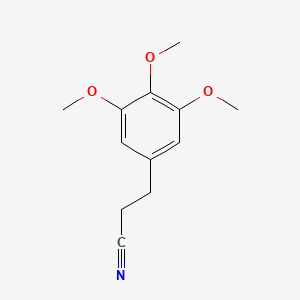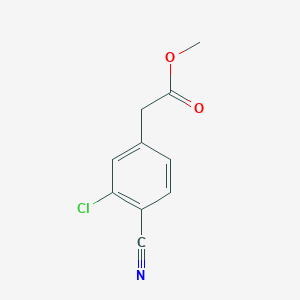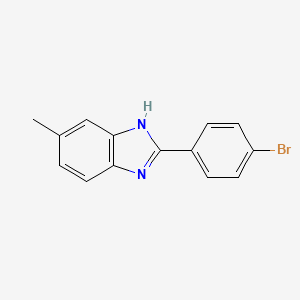
2-(4-bromophenyl)-6-methyl-1H-benzimidazole
Overview
Description
2-(4-Bromophenyl)-6-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It features a benzimidazole core substituted with a bromophenyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-6-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-bromoacetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
-
Condensation Reaction:
- Reactants: o-Phenylenediamine and 4-bromoacetophenone
- Conditions: Acidic medium (e.g., hydrochloric acid)
- Temperature: Reflux conditions
- Intermediate: Schiff base
-
Cyclization:
- The intermediate Schiff base undergoes cyclization to form the benzimidazole ring.
- Conditions: Continued reflux in acidic medium
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may also employ continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:
-
Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other bases in polar aprotic solvents.
Electrophilic Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products:
- Substituted benzimidazoles with various functional groups depending on the reagents used.
Scientific Research Applications
2-(4-Bromophenyl)-6-methyl-1H-benzimidazole has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
-
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
-
Medicine:
- Explored as a lead compound in the development of new pharmaceuticals with anti-inflammatory and anticancer activities.
- Potential use in the treatment of infectious diseases and cancer.
-
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
-
Antimicrobial Activity:
- Inhibits bacterial cell wall synthesis or disrupts membrane integrity.
- Interferes with essential enzymes involved in bacterial metabolism.
-
Anticancer Activity:
- Induces apoptosis (programmed cell death) in cancer cells.
- Inhibits key signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory Activity:
- Modulates the production of pro-inflammatory cytokines.
- Inhibits the activity of enzymes such as cyclooxygenase (COX) involved in inflammation.
Comparison with Similar Compounds
- 2-Phenylbenzimidazole
- 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole
- 2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole
Uniqueness:
- The presence of the bromine atom at the 4-position of the phenyl ring imparts unique electronic and steric properties.
- The methyl group at the 6-position of the benzimidazole ring enhances its lipophilicity and potential biological activity.
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVJBMHQRDXWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3268682.png)

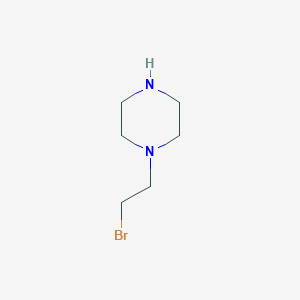


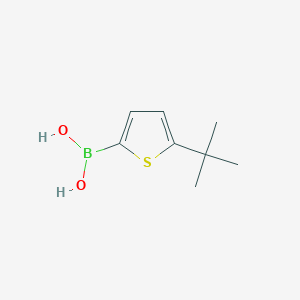
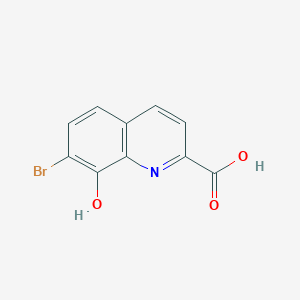
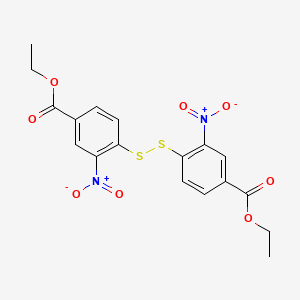
![N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B3268730.png)
![N4,N4'-dicyclohexyl-N4,N4'-diethyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B3268731.png)
